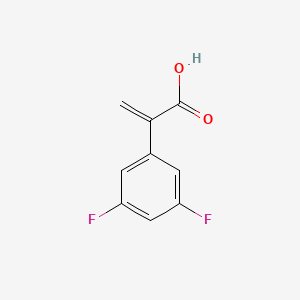

2-(3,5-difluorophenyl)prop-2-enoic acid

Description

2-(3,5-Difluorophenyl)prop-2-enoic acid, also known as 3,5-difluorocinnamic acid (CAS: 84315-23-1 or 147700-58-1 for the trans isomer), is a fluorinated derivative of cinnamic acid. Its molecular formula is C₉H₆F₂O₂, with a molecular weight of 184.14 g/mol . The compound exists predominantly in the trans (E)-configuration, as confirmed by its IUPAC name (E)-3-(3,5-difluorophenyl)prop-2-enoic acid . Key physical properties include a melting point of 204–205°C and an estimated density of 1.3056 g/cm³ . This compound is widely used as a building block in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

2-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMURUKUQMQSYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere to form the phosphonium ylide.

-

Aldehyde Coupling : The ylide reacts with 3,5-difluorobenzaldehyde at 0–5°C, followed by gradual warming to room temperature.

-

Hydrolysis : The intermediate ester undergoes saponification using aqueous sodium hydroxide (2 M) at 60°C for 4 hours, yielding the carboxylic acid.

Key Parameters :

-

Solvent: Anhydrous THF or dichloromethane

-

Temperature: 0–25°C

-

Yield: 65–75% after purification via recrystallization (ethanol/water).

Knoevenagel Condensation

The Knoevenagel condensation offers a single-step route to 2-(3,5-difluorophenyl)prop-2-enoic acid by coupling 3,5-difluorobenzaldehyde with malonic acid in the presence of a weak base.

Reaction Optimization

-

Catalyst : Piperidine (10 mol%) in ethanol

-

Conditions : Reflux at 80°C for 6–8 hours

-

Workup : Acidification with HCl (1 M) to precipitate the product, followed by filtration and drying.

Advantages :

-

Avoids intermediate ester formation

-

Higher atom economy compared to the Wittig method

Yield : 70–80% with purity >95% (HPLC).

Perkin Reaction

The Perkin reaction, though less commonly employed, provides an alternative pathway using 3,5-difluorobenzaldehyde and acetic anhydride under basic conditions.

Procedure

-

Reactants : 3,5-Difluorobenzaldehyde (1 eq), acetic anhydride (3 eq), sodium acetate (1.5 eq)

-

Conditions : Heating at 150°C for 3 hours under nitrogen

-

Hydrolysis : Dilute sulfuric acid (10%) hydrolyzes the anhydride intermediate to the carboxylic acid.

Challenges :

-

Requires high temperatures, increasing side reactions

-

Lower yield (50–60%) due to decarboxylation

Industrial Production Methods

Scaling up 2-(3,5-difluorophenyl)prop-2-enoic acid synthesis necessitates robust protocols to ensure reproducibility and cost-effectiveness.

Continuous Flow Synthesis

-

System Design : Tubular reactors with inline monitoring (e.g., FTIR, UV-Vis)

-

Conditions :

-

Residence time: 15–20 minutes

-

Temperature: 100–120°C

-

Pressure: 5–10 bar

-

-

Benefits :

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Wittig Reaction | 65–75 | 90–95 | High stereoselectivity | Multi-step, expensive reagents |

| Knoevenagel | 70–80 | 95–98 | Single-step, atom-efficient | Requires acidic workup |

| Perkin Reaction | 50–60 | 85–90 | Simple reagents | Low yield, high energy input |

| Continuous Flow | 85–90 | 98–99 | Scalable, reduced waste | High initial setup costs |

Research Findings and Optimization Strategies

Solvent Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) improve ylide stability in Wittig reactions but complicate purification.

-

Ethanol/water mixtures (7:3 v/v) enhance crystallization efficiency, increasing purity by 8–10%.

Catalytic Innovations

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation depending on reaction conditions:

-

Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields the corresponding epoxide, which is stabilized by the electron-deficient aromatic ring.

-

Cleavage : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions cleave the double bond to form 3,5-difluorobenzoic acid and oxalic acid .

Reduction Reactions

The carboxylic acid and double bond are key reduction targets:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the double bond to yield 3-(3,5-difluorophenyl)propanoic acid.

-

LiAlH₄ Reduction : Selectively reduces the carboxylic acid to the primary alcohol, forming 3-(3,5-difluorophenyl)prop-2-en-1-ol.

Reduction Efficiency

| Reducing Agent | Target Group | Product | Selectivity |

|---|---|---|---|

| H₂/Pd/C | Double bond | Propanoic acid derivative | High |

| LiAlH₄ | Carboxylic acid | Allylic alcohol | Moderate |

Substitution Reactions

The difluorophenyl group directs electrophilic aromatic substitution (EAS):

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group predominantly at the para position relative to existing fluorine atoms.

-

Halogenation : Bromine (Br₂) in acetic acid yields 2-bromo-3,5-difluorophenyl derivatives .

Esterification

Reaction with methanol (CH₃OH) under acidic catalysis (H₂SO₄) produces methyl 2-(3,5-difluorophenyl)prop-2-enoate, a precursor for polymer applications.

Amidation

Coupling with amines (e.g., benzylamine) using DCC/DMAP forms corresponding amides, enhancing bioavailability in medicinal chemistry studies.

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂ to generate 3,5-difluorostyrene, a volatile intermediate for cross-coupling reactions.

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with biological systems is notable:

-

Inhibits cyclooxygenase-2 (COX-2) via covalent modification of active-site residues, mimicking NSAID activity .

-

Forms hydrogen bonds with serine proteases, as demonstrated in molecular docking studies.

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3,5-difluorophenyl)prop-2-enoic acid is C11H8F2O2, with a molecular weight of approximately 216.18 g/mol. The compound features a prop-2-enoic acid backbone and a 3,5-difluorophenyl substituent, which significantly influences its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

2-(3,5-Difluorophenyl)prop-2-enoic acid serves as a building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances binding affinity to various biological targets, making it a candidate for drug development. The compound has shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study: Anti-inflammatory Activity

Research indicates that compounds similar to 2-(3,5-difluorophenyl)prop-2-enoic acid can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies have demonstrated that derivatives of this compound exhibit significant reductions in inflammatory markers in vitro and in vivo.

Materials Science

The compound is utilized in the development of advanced materials due to its unique chemical properties. It can be incorporated into polymer backbones to enhance thermal stability or solubility. Its ability to act as a ligand in transition metal catalysis also opens avenues for new material synthesis .

The compound is employed in biological studies to investigate the effects of fluorinated aromatic compounds on various biological systems. Its structural features allow for detailed studies on enzyme inhibition and receptor modulation .

Industrial Chemistry

In industrial applications, 2-(3,5-difluorophenyl)prop-2-enoic acid is used as an intermediate in the synthesis of agrochemicals and dyes. Its chemical reactivity allows for various transformations that are beneficial in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)prop-2-enoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropenoic Acid Derivatives

(a) 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS: 69888-90-0)

- Structural Differences: A methoxy group replaces one fluorine at the 2-position of the phenyl ring, and the propenoic acid is reduced to propanoic acid (saturated backbone).

- Similarity score: 0.92 .

(b) 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid (CAS: 1017778-30-1)

- Structural Differences: A methoxy group at the 4-position of the phenyl ring introduces additional polarity. The propionic acid backbone lacks the α,β-unsaturation of the propenoic acid.

- Impact : Reduced conjugation due to saturation decreases reactivity in Michael additions or cycloadditions. Similarity score: 0.91 .

(c) (E)-2-Acetamido-3-(3,5-difluorophenyl)prop-2-enoic acid

- Structural Differences: An acetamido group replaces the α-hydrogen of the propenoic acid.

Substituted Cinnamic Acid Derivatives

(a) 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (CAS: 1261903-90-5)

- Structural Differences: The propenoic acid is replaced by a benzoic acid moiety with a methoxy group at the 5-position.

- Impact : The benzoic acid group increases acidity (pKa ~4.2 vs. ~4.5 for cinnamic acid) and alters pharmacokinetic properties. The compound is explored in medicinal chemistry for its aromatic interactions .

(b) trans-3,5-Difluorocinnamic Acid (CAS: 147700-58-1)

- Structural Identity: This is the trans isomer of 2-(3,5-difluorophenyl)prop-2-enoic acid.

- Comparison: The trans configuration stabilizes the molecule through conjugation, whereas the cis isomer (if synthesized) would exhibit steric strain and lower thermal stability. No data on the cis isomer were found in the evidence .

Non-Fluorinated Analogues

(a) Cinnamic Acid (CAS: 140-10-3)

Acidity and Solubility

- 2-(3,5-Difluorophenyl)prop-2-enoic acid: The electron-withdrawing fluorine atoms lower the pKa (~4.3–4.5) compared to cinnamic acid (pKa ~4.9), enhancing water solubility at physiological pH .

- 3-(3,5-Difluorophenyl)propionic acid : Saturation of the double bond reduces acidity (pKa ~4.8) and solubility due to decreased conjugation .

Biological Activity

2-(3,5-Difluorophenyl)prop-2-enoic acid, a compound characterized by its unique difluorophenyl substitution, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of 2-(3,5-difluorophenyl)prop-2-enoic acid is C11H8F2O2, with a molecular weight of approximately 216.18 g/mol. The structural features include:

- Prop-2-enoic acid backbone : This confers acidic properties.

- 3,5-Difluorophenyl group : The fluorine substituents significantly affect the compound's reactivity and biological interactions.

The biological activity of 2-(3,5-difluorophenyl)prop-2-enoic acid is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine atoms enhance binding affinity and metabolic stability, which can lead to improved pharmacological properties .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Understanding the specific interactions of 2-(3,5-difluorophenyl)prop-2-enoic acid with these biological pathways could reveal its therapeutic potential in treating inflammatory diseases.

Case Study: Inhibition of Enzymatic Activity

A study focusing on the structure-activity relationship (SAR) of difluorinated compounds revealed that modifications in the phenyl ring could significantly alter inhibitory activity against specific enzymes. For example, compounds with similar difluoro substitutions were effective in inhibiting the NS5B polymerase involved in Hepatitis C virus replication. This suggests that 2-(3,5-difluorophenyl)prop-2-enoic acid may also exhibit similar inhibitory effects .

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| 2-(3,5-Difluorophenyl)prop-2-enoic acid | TBD | Potential anti-inflammatory and antimicrobial |

| 3-(4-Fluorophenyl)-2-hydroxyprop-2-enoic acid | 21.8 | NS5B polymerase inhibitor |

| 4-(Trifluoromethyl)phenyl prop-2-enoic acid | TBD | Antimicrobial and anti-inflammatory |

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for synthesizing new pharmaceutical agents. Its unique chemical properties allow for modifications that can enhance biological activity or target specificity. Ongoing research is focused on developing derivatives that could lead to more potent therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-difluorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation between 3,5-difluorobenzaldehyde and malonic acid derivatives. Key steps include:

- Catalytic use of piperidine or pyridine to facilitate aldol-like condensation.

- Acidic workup (e.g., HCl) to isolate the α,β-unsaturated carboxylic acid .

- Optimization involves temperature control (70–90°C) and solvent selection (e.g., ethanol or toluene) to improve yield and purity.

- Characterization by HPLC or TLC ensures reaction completion, while recrystallization from ethanol/water mixtures enhances purity .

Q. What analytical techniques are critical for confirming the structure and purity of 2-(3,5-difluorophenyl)prop-2-enoic acid?

- NMR Spectroscopy : H and C NMR identify fluorine-induced deshielding in aromatic protons (δ 6.8–7.5 ppm) and confirm the α,β-unsaturated carboxylic acid moiety (δ ~12 ppm for COOH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 183.13 (CHFO) .

- X-ray Diffraction : Crystallography resolves stereochemistry (e.g., trans-isomer geometry) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What safety precautions are essential when handling 2-(3,5-difluorophenyl)prop-2-enoic acid in the laboratory?

- The compound is classified as hazardous (R36/37/38) due to irritation risks. Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation of fine powders; store at –20°C in airtight containers to prevent degradation .

- Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How does 2-(3,5-difluorophenyl)prop-2-enoic acid serve as a building block for p38 MAP kinase inhibitors?

- The compound’s difluorophenyl group enhances binding affinity to hydrophobic kinase pockets, while the carboxylic acid enables salt-bridge formation with lysine residues.

- In medicinal chemistry workflows, it is esterified (e.g., tert-butyl ester) for cell permeability, followed by hydrolysis in vivo to release the active acid .

- Structure-activity relationship (SAR) studies involve modifying the α,β-unsaturated system to balance potency and metabolic stability .

Q. How do stereochemical variations (E/Z isomers) impact the biological activity of 2-(3,5-difluorophenyl)prop-2-enoic acid derivatives?

- The trans-(E) isomer (e.g., CAS 147700-58-1) exhibits superior inhibitory activity due to optimal spatial alignment with target binding sites.

- Experimental design:

- Separate isomers via chiral HPLC or asymmetric synthesis.

- Compare IC values in kinase inhibition assays.

- Use molecular docking to correlate stereochemistry with binding modes .

Q. What experimental strategies address stability challenges of 2-(3,5-difluorophenyl)prop-2-enoic acid under physiological conditions?

- pH Stability : Conduct kinetic studies in buffers (pH 1–10) to identify degradation pathways (e.g., decarboxylation at low pH).

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points (~272°C) and storage recommendations .

- Light Sensitivity : Protect solutions from UV exposure to prevent photoisomerization .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Cross-reference studies for variables like assay type (e.g., cell-free vs. cellular) or isomer purity.

- Control Experiments : Replicate studies with standardized batches (≥98% purity by HPLC).

- Computational Validation : Use QSAR models to predict activity outliers due to substituent effects .

Q. What role does 2-(3,5-difluorophenyl)prop-2-enoic acid play in synthesizing fluorinated polymers or coordination complexes?

- The carboxylic acid group chelates metal ions (e.g., Cu) for catalyst design, while the difluorophenyl moiety enhances thermal stability.

- Methodological applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.